molecular formula C10H9IN2 B1280255 1-(4-iodophenyl)-2-methyl-1H-imidazole CAS No. 179420-75-8

1-(4-iodophenyl)-2-methyl-1H-imidazole

Cat. No. B1280255
CAS RN: 179420-75-8
M. Wt: 284.1 g/mol
InChI Key: REVPKMONQSPHGF-UHFFFAOYSA-N
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Description

1-(4-iodophenyl)-2-methyl-1H-imidazole, also known as 4-iodo-2-methyl-imidazole, is an important molecule in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a wide range of compounds and has been used in a variety of scientific applications.

Scientific Research Applications

Application in Polymer Electrolytes

  • Polymer Electrolytes for Fuel Cells : Imidazole derivatives, such as 1-methyl imidazole, have been used as additives in polybenzimidazole (PBI) equilibrated with phosphoric acid. This system is known to be a high-temperature proton-conducting polymer electrolyte, crucial for fuel cell applications. The addition of imidazole derivatives affects the conductivity of these membranes, which is a key factor in fuel cell performance (Schechter & Savinell, 2002).

Application in Material Synthesis

  • Synthesis of Heteroleptic NHC Cycloplatinated Complexes : The synthesis of imidazole derivatives, including 1-(4-cyanophenyl)-1H-imidazole, has led to the preparation of N-heterocyclic carbene (NHC) cycloplatinated compounds. These complexes are important in the field of inorganic chemistry, especially for their potential applications in catalysis and material science (Fuertes et al., 2015).

  • Ionic Liquid Crystals : Imidazole derivatives have been utilized in the synthesis of mesomorphic 3-[4-(dodecyloxy)phenyl]-1-methyl-1H-imidazol-3-ium iodide. This compound demonstrates unique mesomorphism and lamellar crystal structure, contributing to advancements in the field of liquid crystal technology (Fouchet et al., 2009).

  • Synthesis of Novel Imidazole Derivatives : Research has been conducted on synthesizing various imidazole derivatives, including those with modifications at the phenyl ring. These derivatives are examined for their vapor pressures and vaporization enthalpies, contributing to a deeper understanding of their physicochemical properties, which is crucial for practical applications in various fields (Emel’yanenko et al., 2017).

Application in Medicinal Chemistry

  • Antimicrobial Imidazoles : Imidazole compounds like 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles have shown promising in vitro activity against various fungi and bacteria. Their synthesis and antimycotic properties highlight the potential of imidazole derivatives in the development of new antimicrobial agents (Heeres & van Cutsem, 1981).

  • Synthesis of Imidazole Compounds for Anticancer Research : Studies have synthesized and characterized imidazole derivatives like 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole. These compounds, due to their biological and pharmaceutical significance, are explored for their potential antimicrobial and anticancer activities (Ramanathan, 2017).

Application in Corrosion Inhibition

  • Corrosion Inhibition in Metals : Imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, have been synthesized and tested for their efficacy in inhibiting corrosion in metals. The study of these compounds helps in understanding the mechanism of corrosion inhibition and the development of effective corrosion inhibitors (Prashanth et al., 2021).

Biochemical Analysis

Biochemical Properties

1-(4-Iodophenyl)-2-methyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sigma-1 receptors, which are chaperone proteins located primarily at the mitochondrion-associated endoplasmic reticulum membrane . These interactions are crucial for regulating calcium signaling between the endoplasmic reticulum and mitochondria, maintaining the structural integrity of the mitochondrion-associated endoplasmic reticulum membrane, and modulating cellular survival mechanisms.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of NADH-oxidase and NADPH-oxidase, enzymes involved in trans-plasma membrane electron transport . This modulation can lead to changes in superoxide production, which in turn affects cellular redox states and signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a selective sigma-1 receptor antagonist, which means it binds to these receptors and inhibits their activity . This inhibition can lead to alterations in calcium signaling, impacting various downstream cellular processes. Additionally, it has been shown to induce cell death and inhibit tumor growth, highlighting its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s ability to inhibit NADH-oxidase and NADPH-oxidase can vary depending on its concentration and exposure duration . Long-term studies have indicated that it can lead to sustained changes in cellular redox states and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and primarily modulate cellular signaling pathways. At higher doses, it can induce toxic or adverse effects, such as cell death and inhibition of tumor growth . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of NADH-oxidase and NADPH-oxidase, which are key enzymes in cellular redox metabolism . These interactions can lead to changes in the levels of reactive oxygen species and other metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with the L-type amino acid transporter 1, which facilitates its transport across biological barriers such as the blood-brain barrier . This interaction is crucial for its localization and accumulation in target tissues, influencing its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It is primarily localized at the mitochondrion-associated endoplasmic reticulum membrane, where it interacts with sigma-1 receptors . This localization is essential for its role in regulating calcium signaling and maintaining cellular homeostasis. Additionally, post-translational modifications such as glycosylation can influence its targeting to specific cellular compartments .

properties

IUPAC Name

1-(4-iodophenyl)-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPKMONQSPHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461366
Record name 1-(4-iodophenyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179420-75-8
Record name 1-(4-iodophenyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methylimidazole (13.6 g, 165 mmol) in DMF (500 ml) was added sodium hydride (6.60 g, 165 mmol, 60% dispersion in mineral oil) in portions. The resulting white suspension was stirred at room temperature for 30 min, 4-fluoroiodobenzene (33.3 g, 150 mmol) added and the mixture heated at 100° C. After 16 hr, the bulk of DMF was removed by evaporation. The residue was then partitioned between a mixture of ethyl acetate-toluene (2:1, 500 ml) and water(250 ml). The organic layer was separated and washed with water (250 ml). Product was extracted with 10% aqueous hydrogen chloride (2×200 ml) and the combined aqueous extracts neutralized with 30% aqueous potassium hydroxide. The resulting suspension was extracted with a mixture of ethyl acetate-toluene (2:1, 3×250 ml) and the combined organic extracts washed with water (2×250 ml), brine (250 ml), dried (magnesium sulfate) and concentrated to dryness. The residue was recrystallized from toluene to afford the titled compound as off-white solids (21.9 g, 51%).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
Yield
51%

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